molecular formula C8H8Cl3NO B13922782 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride

Cat. No.: B13922782
M. Wt: 240.5 g/mol
InChI Key: DIYOJCOUTPFSSH-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a bicyclic amine derivative featuring a benzofuran core substituted with two chlorine atoms at positions 5 and 6. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical and chemical applications.

Properties

Molecular Formula

C8H8Cl3NO

Molecular Weight

240.5 g/mol

IUPAC Name

5,6-dichloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C8H7Cl2NO.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-2,7H,3,11H2;1H

InChI Key

DIYOJCOUTPFSSH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)Cl)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy Overview

The synthesis of 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine; hydrochloride generally involves:

  • Formation of the benzofuran core via intramolecular cyclization of substituted phenols.
  • Introduction of chlorine atoms at the 5 and 6 positions on the benzofuran ring.
  • Installation of the amine group at the 3-position.
  • Conversion to the hydrochloride salt for stabilization and isolation.

Two main synthetic routes are identified:

  • Route A: Starting from sodium phenolate and chlorinated ethylene derivatives to build the dihydrobenzofuran ring, followed by amination and salt formation.
  • Route B: Using substituted salicylaldehydes or phenols with halogenation and catalytic cyclization steps, followed by amine introduction.

Detailed Preparation Steps from Patent CN105693666A

This patent describes a two-step process for preparing 2,3-dihydrobenzofuran derivatives, which can be adapted for the dichlorinated amine hydrochloride:

Step 1: Synthesis of 2-phenyl phenol (precursor phenol ether)
  • Reactants: Sodium phenolate solution (10 mol/L), ethylene chlorohydrin.
  • Catalysts: Mixed solid copper chloride and ferric chloride (mass ratio 5:1).
  • Conditions: Reflux at 60–70 °C for 2–3 hours.
  • Workup: Cooling, organic layer separation, washing with sodium hydroxide solution (3% mass concentration) 2–3 times.
  • Product: 2-phenyl phenol (phenol ether intermediate).
Step 2: Cyclization to 2,3-dihydrobenzofuran
  • Reactants: 2-phenyl phenol, zinc chloride solid, manganous chloride solid.
  • Conditions: Reflux at 200–220 °C for 3–4 hours.
  • Workup: Cooling, washing with sodium hydroxide solution (4–5% mass concentration), reduced pressure distillation.
  • Product: 2,3-dihydrobenzofuran fraction collected at 88–90 °C.
Parameter Step 1 (Phenol Ether) Step 2 (Cyclization)
Reactants Sodium phenolate, ethylene chlorohydrin 2-phenyl phenol, ZnCl2, MnCl2
Catalyst CuCl2 + FeCl3 (5:1) ZnCl2, MnCl2
Temperature 60–70 °C 200–220 °C
Time 2–3 hours 3–4 hours
Workup NaOH wash (3%), organic separation NaOH wash (4–5%), distillation
Product Yield (varies by embodiment) Not specified explicitly Not specified explicitly

This process is optimized to reduce by-products, lower reaction temperature compared to traditional methods, and improve economic efficiency.

Chlorination and Amination Steps from Patent CN102942542A

This patent outlines a method to prepare substituted 2,3-dihydrobenzofuran compounds involving chlorination and subsequent amination:

  • Chlorination: Using reagents such as sulfuryl chloride, N-chlorosuccinimide, or sulfur oxychloride to introduce chlorine atoms selectively on the aromatic ring.
  • Catalysts: Ruthenium trichloride or its hydrate combined with periodate as a composite catalyst for oxidation steps.
  • Ring Closure: Reflux in tetrahydrofuran with triethylamine to promote cyclization.
  • Amination: Reduction of aldehyde intermediates to hydroxyl groups, followed by substitution to introduce amine groups.
  • Purification: Recrystallization from ethyl acetate/petroleum ether mixtures, vacuum drying.

The patent reports high yields (up to 85%) for intermediate compounds and efficient crystallization processes for the final products.

Research Findings on Benzofuran Derivatives Synthesis (ACS Publications)

A study published by ACS on benzofuran derivatives provides insights into synthetic routes applicable to dihydrobenzofuran amines:

  • Starting Materials: Salicylaldehydes reacted with ethyl 2-diazoacetate under acid catalysis to form 3-carboxybenzofurans.
  • Reduction: Catalytic hydrogenation (Pd/C) to obtain cis-2,3-dihydrobenzofuran scaffolds.
  • Functionalization: Hydrolysis and amide coupling to introduce amine functionalities.
  • Stereochemistry Control: Use of rhodium catalysts for enantioselective synthesis of cis-2,3-dihydrobenzofurans.
  • Challenges: Low yields (14–28%) for amine-containing derivatives due to sensitivity and side reactions.

This research highlights the complexity of installing amine groups on the 3-position of the benzofuran ring and the importance of catalyst choice and reaction conditions to optimize yields.

Comparative Data Table of Preparation Methods

Aspect Patent CN105693666A (Two-step cyclization) Patent CN102942542A (Chlorination & ring closure) ACS Research (Catalytic hydrogenation & amination)
Starting Material Sodium phenolate, ethylene chlorohydrin Substituted phenols/aldehydes Salicylaldehydes, ethyl 2-diazoacetate
Key Catalysts CuCl2/FeCl3 mixture, ZnCl2, MnCl2 RuCl3/periodate composite, triethylamine Pd/C, Rhodium complexes
Reaction Conditions Reflux 60–70 °C (step 1), 200–220 °C (step 2) Reflux in THF, 50–90 °C (chlorination) Room temp to 70 °C, hydrogen atmosphere
Chlorination Method Not explicitly detailed Sulfuryl chloride, N-chlorosuccinimide Not primary focus
Amination Method Post-cyclization amination implied Reduction of aldehyde intermediates, substitution Catalytic hydrogenation followed by amide coupling
Yield Not explicitly specified Up to 85% for intermediates 14–28% for amine derivatives
Purification NaOH washing, reduced pressure distillation Recrystallization, filtration Silica gel chromatography
Advantages Economical, reduced by-products High yield, selective chlorination Stereoselective synthesis possible
Limitations Requires high temperature in step 2 Multi-step, complex reagents Low amine yields, complex catalyst systems

Summary and Recommendations

The preparation of 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine; hydrochloride involves sophisticated multi-step synthetic routes with critical steps including:

  • Formation of the benzofuran ring via cyclization of appropriately substituted phenols.
  • Selective chlorination at positions 5 and 6 using reagents like sulfuryl chloride or N-chlorosuccinimide.
  • Introduction of the amine group at position 3, often via reduction of aldehyde intermediates or catalytic hydrogenation.
  • Conversion to the hydrochloride salt for stability and isolation.

Among the methods surveyed, the two-step cyclization approach (Patent CN105693666A) offers a practical and scalable route to the benzofuran scaffold, while the chlorination and amination steps detailed in Patent CN102942542A provide efficient functionalization strategies. The ACS research underscores the challenges in stereoselective amine installation but offers insights into catalyst systems that can improve selectivity.

For laboratory synthesis or scale-up, a hybrid approach combining the cyclization method for core formation with selective chlorination and amination under controlled conditions is advisable. Attention to catalyst ratios, reaction temperatures, and purification steps is critical to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride is a chemical compound with a benzofuran core, featuring chlorine atoms at the 5 and 6 positions and an amine group at the 3 position of the furan ring. It has a molecular formula of C8H8Cl3NO and a molecular weight of approximately 206.07 g/mol. The compound has potential applications in medicinal chemistry and pharmaceutical development due to its biological activity.

Potential Applications

  • Pharmaceutical Development Due to its biological activity, 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride is investigated as a lead compound for pharmaceutical development. It may act as an inhibitor for certain cytochrome P450 enzymes, such as CYP1A2, which plays a role in drug metabolism. Its structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.
  • Interaction Studies Interaction studies involving 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride focus on its effects on enzyme activity and potential drug interactions. Understanding these interactions is crucial for assessing safety and efficacy in therapeutic contexts.

The unique dichloro substitution pattern of 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride sets it apart in terms of potential applications and interactions. Variations in halogen substitution can significantly influence biological properties and reactivity profiles. Examples of related compounds with different substitution patterns include:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-2,3-dihydrobenzofuran-3-amineSingle chlorine substitutionLess potent CYP1A2 inhibition compared to target
6-Bromo-2,3-dihydrobenzofuran-3-amineBromine instead of chlorineDifferent halogen may alter biological activity
7-Chloro-2,3-dihydrobenzofuran-3-amineChlorination at position 7Different substitution pattern affects reactivity

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. It can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The compound may also interfere with the synthesis of nucleic acids and proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The dichloro substitution at positions 5 and 6 distinguishes this compound from analogs with single or alternate substitutions. Key comparisons include:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Applications
5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride 5-Cl BD34566 ~220 (est.) Intermediate in drug synthesis; 98% purity
(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride 7-Cl N/A 220.08 High-purity life science applications
(R)-6-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride 6-Cl (R-configuration) 2102411-86-7 ~220 Chiral building block; 97% purity
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 5-Cl, 4-F 1294003-39-6 224.06 Mixed halogenation; antimicrobial research
Target Compound 5,6-diCl Not specified ~255 (est.) Enhanced electron-withdrawing effects; potential for improved receptor binding

Key Observations :

  • Stereochemistry : Chiral analogs (e.g., (R)-6-Cl or (S)-7-F) exhibit enantiomer-specific bioactivity, suggesting that the target compound’s stereochemistry (if resolved) could critically influence its pharmacological profile .

Physical and Spectroscopic Properties

  • NMR Data : The target compound’s $^1$H NMR would exhibit distinct aromatic proton shifts due to the deshielding effects of two chlorine atoms. For example, in the structurally related (±)-N-(4-Bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride, aromatic protons resonate at δ 7.18–6.96 ppm . Dichloro substitution may further downfield-shift these signals.
  • Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases, critical for in vitro assays .

Biological Activity

5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride (CAS No. 2725790-82-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C8H8Cl3NO
  • Molecular Weight : 240.51 g/mol
  • Purity : 97%

Biological Activity Overview

Research has indicated that 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine;hydrochloride exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One significant area of study involves the compound's role as an inhibitor of the main protease (Mpro) of SARS-CoV-2. In a recent study, it was reported that compounds similar to 5,6-Dichloro-2,3-dihydrobenzofuran-3-amine showed weak binding affinities with Kd values ranging from 185 to 368 µM . Although these values indicate a relatively low affinity, they suggest that structural modifications could enhance potency.

Case Study 1: SARS-CoV-2 Mpro Inhibition

A study aimed at identifying Mpro inhibitors through deep reinforcement learning found that certain compounds derived from a similar scaffold exhibited IC50 values indicating moderate inhibitory activity. The compound was part of a larger screening process that identified several candidates for further optimization .

Case Study 2: Bromodomain Inhibition

Another research article highlighted the compound's potential interaction with bromodomains, which are critical in regulating gene expression through acetylated histones. The study indicated that modifications to the compound could lead to improved selectivity and potency against specific bromodomains associated with various cancers .

Data Table: Biological Activity Summary

Study Biological Target IC50/Kd Value Comments
SARS-CoV-2 Mpro InhibitorsMain Protease (Mpro)Kd: 185-368 µMWeak binding affinity; further optimization needed
Bromodomain InteractionBRD9 BromodomainNot specifiedPotential for selective inhibition in cancer

Q & A

Q. Key Considerations :

  • Purification via recrystallization (ethanol/water) ensures high purity.
  • Monitor reaction progress using TLC (silica gel, hexane:EtOAc = 3:1) .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H-NMR (DMSO-d₆): Look for signals at δ ~9.00 (brs, NH₃⁺), δ 3.8–4.0 (m, H-2 and H-3 of dihydrofuran), and δ 6.5–7.5 (aromatic protons) .
    • ¹³C-NMR : Confirm the dihydrobenzofuran backbone (C-2/C-3 carbons at ~70–80 ppm) .
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to verify purity ≥95% .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 236.0 (theoretical for C₈H₇Cl₂NOH⁺) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .
  • Waste Disposal : Collect aqueous waste separately in halogenated solvent containers. Neutralize acidic residues with NaHCO₃ before disposal .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced: How to optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Kinetic Control : For chlorination, maintain temperatures below 40°C to avoid over-substitution. Use excess NCS (1.2 equiv) for regioselectivity .
  • Catalysis : Employ Pd/C (5% w/w) in hydrogenation steps to reduce reaction time and improve amine yield .
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for amination to enhance solubility of intermediates .

Q. Troubleshooting :

  • Low yields may result from incomplete cyclization; monitor via FT-IR (disappearance of ketone C=O stretch at ~1700 cm⁻¹) .

Advanced: How does the compound’s stability vary under different pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3) : The hydrochloride salt remains stable but may hydrolyze in prolonged aqueous storage. Use buffer systems (e.g., citrate, pH 2.5) for short-term stability .
  • Neutral/Basic Conditions (pH ≥ 7) : Free amine precipitates, leading to reduced solubility. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 25°C .

Q. Analytical Validation :

  • Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to resolve contradictions in reported pharmacological activity data?

Methodological Answer:

  • Assay Reproducibility : Ensure consistent cell lines (e.g., HEK-293 vs. CHO-K1) and receptor expression levels. Differences in IC₅₀ values may arise from receptor density variations .
  • Metabolite Interference : Use LC-MS/MS to rule out contributions from metabolites (e.g., N-dealkylated byproducts) in activity assays .
  • Positive Controls : Include reference compounds (e.g., known serotonin receptor agonists) to validate assay conditions .

Advanced: What strategies improve selectivity in derivatization reactions?

Methodological Answer:

  • Protecting Groups : Temporarily protect the amine with Boc (di-tert-butyl dicarbonate) during halogenation to prevent side reactions .
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to direct functionalization away from the dihydrofuran oxygen .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reactive sites, guiding regioselective modifications .

Advanced: How to optimize analytical methods for detecting trace impurities?

Methodological Answer:

  • UPLC-MS : Use a BEH C18 column (1.7 µm particles) with a 5–95% acetonitrile gradient (0.1% formic acid) to separate impurities (e.g., dichloro byproducts) .
  • LOQ Validation : Achieve a limit of quantification (LOQ) <0.1% via signal-to-noise ratios ≥10:1 .
  • Forced Degradation : Expose the compound to heat (60°C), light (UV 254 nm), and oxidative (H₂O₂) conditions to identify degradation pathways .

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